N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N'-(4-METHYL-2-QUINAZOLINYL)GUANIDINE
Description
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that features both isoindoline and quinazoline moieties
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-13-6-4-5-9-16(13)24-21(23-12)26-20(22)25-17(28)10-11-27-18(29)14-7-2-3-8-15(14)19(27)30/h2-9H,10-11H2,1H3,(H3,22,23,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAJVUOFDJUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multiple steps:
Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline structure.
Attachment of the Propanoyl Group: The isoindoline derivative is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl-substituted isoindoline.
Formation of the Quinazoline Moiety: The quinazoline structure is synthesized separately, often starting from 2-aminobenzonitrile and reacting it with appropriate reagents to form the quinazoline ring.
Coupling Reaction: The final step involves coupling the propanoyl-substituted isoindoline with the quinazoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with molecular targets such as enzymes or receptors. The isoindoline and quinazoline moieties may interact with specific sites on these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
N-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]-N’-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to the combination of isoindoline and quinazoline moieties in its structure
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
